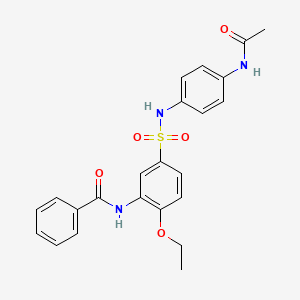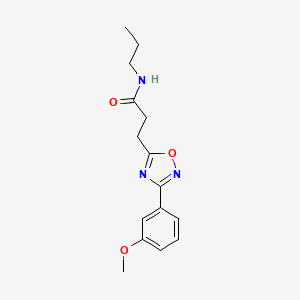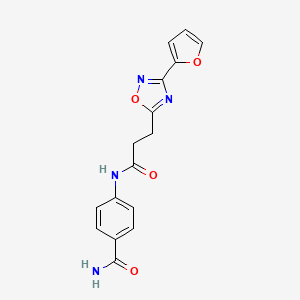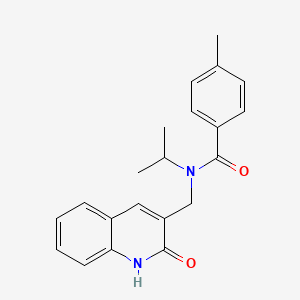
N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropyl-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline is an aromatic nitrogen-containing heterocyclic compound . It’s a weak tertiary base, forming salts with acids and exhibiting reactions similar to benzene and pyridine . Quinoline moiety commonly exists in various natural compounds and pharmacological studies have shown that the quinoline ring system is present in many compounds exhibiting a broad range of biological activities .
Synthesis Analysis
Quinoline and its derivatives are generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Molecular Structure Analysis
Quinoline has a molecular formula of C9H7N, and the molecular weight is 129.16 . It participates in both electrophilic and nucleophilic substitution reactions .Chemical Reactions Analysis
Quinoline forms salts with acids and exhibits reactions similar to benzene and pyridine . It participates in both electrophilic and nucleophilic substitution reactions .Physical And Chemical Properties Analysis
Quinoline is a weak tertiary base . It has a molecular weight of 129.16 .Mecanismo De Acción
The mechanism of action of QM is still not fully understood, but it is believed to involve the inhibition of certain signaling pathways. QM has been found to interact with several key proteins involved in these pathways, including the JAK-STAT pathway and the NF-κB pathway. By inhibiting these pathways, QM is thought to modulate the activity of various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that QM has a range of biochemical and physiological effects. For example, QM has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation and oxidative stress in animal models of disease. Additionally, QM has been found to enhance the activity of certain immune cells, suggesting that it may have potential as an immunomodulatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of QM is its ability to selectively modulate specific signaling pathways, which makes it a valuable tool for investigating the role of these pathways in various biological processes. However, one of the limitations of QM is its potential toxicity, which can limit its use in certain experiments. Additionally, the complex synthesis method and high cost of QM can also be limiting factors.
Direcciones Futuras
There are several future directions for research on QM. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of QM. Additionally, researchers are interested in investigating the potential of QM as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Finally, further studies are needed to fully elucidate the mechanism of action of QM and its potential as a modulator of cellular signaling pathways.
Métodos De Síntesis
The synthesis of QM involves several steps, including the reaction of 2-hydroxyquinoline with isopropylamine and 4-methylbenzoyl chloride. The resulting product is then purified using a series of chromatographic techniques to obtain pure QM. This synthesis method has been optimized over the years to increase the yield and purity of the final product.
Aplicaciones Científicas De Investigación
QM has been extensively used in scientific research to investigate various biological processes. One of the main areas of research has been the study of the role of QM in the regulation of cellular signaling pathways. QM has been found to modulate the activity of several key signaling molecules, including protein kinases and phosphatases, which play critical roles in cellular processes such as proliferation, differentiation, and apoptosis.
Propiedades
IUPAC Name |
4-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-14(2)23(21(25)16-10-8-15(3)9-11-16)13-18-12-17-6-4-5-7-19(17)22-20(18)24/h4-12,14H,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIJCWPFQPGMJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
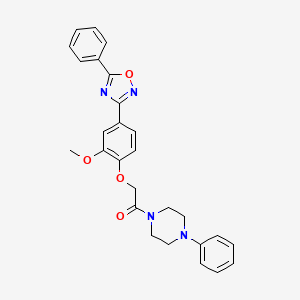



![1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine](/img/structure/B7709772.png)


